2,6-Dioxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an abnormal metabolite of the tyrosine metabolic pathway and a marker for type 1 tyrosinaemia . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
2,6-Dioxoheptanoic acid can be synthesized through several methods. One common synthetic route involves the acylation of oligonucleotide precursors containing 2’-amino-2’-deoxyuridine using 4,6-dioxoheptanoic acid in the presence of water-soluble N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide (EDC) in a DMSO-water mixture at pH 9.0 . This method yields a high reaction product, making it efficient for laboratory synthesis.
Industrial production methods often involve the reaction of acetylacetone with succinic anhydride under controlled conditions to produce this compound . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2,6-Dioxoheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a potent inhibitor of heme biosynthesis, specifically inhibiting the enzyme δ-aminolevulinic acid dehydratase (ALAD) . This inhibition leads to the accumulation of δ-aminolevulinic acid, which can be measured to detect tyrosinemia type I .
Common reagents used in reactions with this compound include carbodiimides for acylation reactions and hydroxylamine for the cleavage of Schiff bases formed with lysine residues . Major products formed from these reactions include β-diketone derivatives and modified oligonucleotides .
Scientific Research Applications
2,6-Dioxoheptanoic acid has numerous scientific research applications. In chemistry, it is used as a reagent for the synthesis of β-diketone derivatives, which are important in the modification of proteins and nucleic acids . In biology, it serves as an inhibitor of heme biosynthesis, making it useful in studies related to porphyrin metabolism and heme-related disorders .
In medicine, this compound is used as a diagnostic marker for tyrosinemia type I, a metabolic disorder characterized by the accumulation of toxic metabolites . It is also employed in the development of therapeutic agents targeting heme biosynthesis pathways .
Mechanism of Action
The mechanism of action of 2,6-Dioxoheptanoic acid involves the inhibition of δ-aminolevulinic acid dehydratase (ALAD), an enzyme crucial for heme biosynthesis . By inhibiting ALAD, this compound prevents the conversion of δ-aminolevulinic acid to porphobilinogen, leading to the accumulation of δ-aminolevulinic acid . This accumulation disrupts the heme biosynthesis pathway, resulting in reduced heme production and the manifestation of symptoms associated with heme-related disorders .
Comparison with Similar Compounds
2,6-Dioxoheptanoic acid is similar to other medium-chain keto acids and derivatives, such as 4,6-dioxoheptanoic acid and succinylacetone . its unique ability to inhibit heme biosynthesis distinguishes it from other compounds in this class . Other similar compounds include acetylacetone and succinic anhydride, which are used as precursors in the synthesis of this compound .
Properties
CAS No. |
84375-05-3 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,6-dioxoheptanoic acid |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4H2,1H3,(H,10,11) |
InChI Key |
WMGBJFWOESRHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.